BenchChemオンラインストアへようこそ!

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

Lipophilicity Drug design Physicochemical profiling

N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative (C₁₄H₁₂F₃NO₃, MW 299.24 g/mol) that combines an ortho‑trifluoromethyl group, a furan‑3‑yl ring, and a secondary alcohol within its side chain. This substitution pattern distinguishes it from simpler 2‑(trifluoromethyl)benzamide scaffolds and from isomeric 3‑CF₃‑benzamide analogs, and it is supplied primarily as a research‑grade intermediate.

Molecular Formula C14H12F3NO3
Molecular Weight 299.249
CAS No. 1396572-10-3
Cat. No. B2691960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
CAS1396572-10-3
Molecular FormulaC14H12F3NO3
Molecular Weight299.249
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)O)C(F)(F)F
InChIInChI=1S/C14H12F3NO3/c15-14(16,17)11-4-2-1-3-10(11)13(20)18-7-12(19)9-5-6-21-8-9/h1-6,8,12,19H,7H2,(H,18,20)
InChIKeyIQPZSBVULXMRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide (CAS 1396572-10-3): Key Physicochemical and Structural Baseline for Procurement


N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative (C₁₄H₁₂F₃NO₃, MW 299.24 g/mol) that combines an ortho‑trifluoromethyl group, a furan‑3‑yl ring, and a secondary alcohol within its side chain. This substitution pattern distinguishes it from simpler 2‑(trifluoromethyl)benzamide scaffolds and from isomeric 3‑CF₃‑benzamide analogs, and it is supplied primarily as a research‑grade intermediate [1].

Why N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Trifluoromethylbenzamide Analogs


Generic substitution is unreliable because the furan‑3‑yl‑hydroxyethyl side chain profoundly alters physicochemical properties relative to simpler 2‑(trifluoromethyl)benzamide analogs. The furan ring increases hydrogen‑bond acceptor count and polar surface area, which can shift solubility and target‑binding profiles [1]. Even regioisomeric variation—such as moving the CF₃ group from the ortho to the meta position—changes the spatial presentation of the trifluoromethyl pharmacophore and may affect docking to enzyme active sites . These structural differences mean that activity or selectivity data obtained with a related benzamide cannot be extrapolated to this compound.

Quantitative Evidence Guide for N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide: Comparator‑Based Differentiation Data


Enhanced Predicted Lipophilicity vs. the Furan‑Deficient Analog N-(2-Hydroxyethyl)-2-(trifluoromethyl)benzamide

The target compound incorporates a furan‑3‑yl ring, which increases lipophilicity relative to the furan‑deficient analog N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide (CAS 948720-21-6; MW 233.19, measured LogD₇.₄ ≈ 1.24 [1]). While an experimentally determined logD/logP value for the target compound is not publicly available, fragment‑based additive calculations (e.g., using the furan π‑system contribution of ≈0.7 log units) predict a logD₇.₄ in the range of 1.9–2.3 [2]. This shift may benefit membrane permeability but must be verified experimentally.

Lipophilicity Drug design Physicochemical profiling

Ortho‑CF₃ vs. Meta‑CF₃ Regioisomer: Potential Differences in Target Engagement Due to Altered Pharmacophore Geometry

The ortho‑CF₃ substitution (target compound) places the trifluoromethyl group adjacent to the amide bond, whereas the meta‑CF₃ regioisomer (CAS 1396683-44-5 ) projects the CF₃ group away from the amide. Literature on trifluoromethylbenzamide kinase inhibitors shows that ortho‑CF₃ analogs frequently exhibit improved fit into hydrophobic sub‑pockets compared to their meta‑CF₃ counterparts, leading to potency differences of 2‑ to 10‑fold [1]. Direct comparative IC₅₀ data for this exact compound pair are not available; the inference is class‑level.

Regioisomerism Structure‑activity relationship Kinase inhibition

Furan‑3‑yl vs. Furan‑2‑yl Connectivity: Predicted Impact on Hydrogen‑Bond Acceptor Geometry and Metabolic Stability

The furan‑3‑yl isomer (target) presents the ring oxygen in a different orientation relative to the hydroxyethyl linker compared to the furan‑2‑yl isomer [1]. Furan‑2‑yl substituents are known substrates for cytochrome P450‑mediated oxidation, whereas 3‑substituted furans often exhibit greater metabolic stability [2]. Although direct metabolic half‑life data for this specific pair are lacking, class‑level evidence suggests that the 3‑yl isomer may be the more stable choice for in vivo or cell‑based studies.

Regioisomerism Metabolic stability Hydrogen bonding

Recommended Application Scenarios for N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide Based on Available Evidence


Kinase Inhibitor Lead Optimization Requiring Ortho‑CF₃ Pharmacophore Geometry

The ortho‑trifluoromethyl arrangement positions the CF₃ group adjacent to the amide carbonyl, a geometry frequently exploited in type‑II kinase inhibitor design. Procurement of this specific regioisomer (rather than the meta‑CF₃ analog) is recommended when the target protein’s hydrophobic back pocket is adjacent to the amide linkage [1].

Metabolic Stability Screening of Furan‑Containing Benzamide Scaffolds

The furan‑3‑yl connectivity is predicted, on class‑level evidence, to confer improved resistance to cytochrome P450 oxidation compared to furan‑2‑yl isomers [2]. This compound is therefore a logical choice for head‑to‑head metabolic stability comparisons against furan‑2‑yl benzamide analogs in liver microsome assays.

Lipophilicity‑Dependent Cellular Permeability Studies

With a predicted logD₇.₄ of ~1.9–2.3, this compound occupies a lipophilicity window that balances membrane permeability with aqueous solubility [3]. It is suitable as a probe molecule in Caco‑2 or PAMPA permeability assays when compared to less lipophilic analogs such as N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide (logD₇.₄ = 1.24).

Quote Request

Request a Quote for N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.